molecular formula C8H11N B11722568 2,2-Dicyclopropylacetonitrile

2,2-Dicyclopropylacetonitrile

Cat. No.: B11722568
M. Wt: 121.18 g/mol
InChI Key: JCGYKBWQXILJPJ-UHFFFAOYSA-N
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Description

2,2-Dicyclopropylacetonitrile is an organic compound with the molecular formula C8H11N It is characterized by the presence of two cyclopropyl groups attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropylacetonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired nitrile compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclopropylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.

Major Products:

    Oxidation: 2,2-Dicyclopropylacetic acid.

    Reduction: 2,2-Dicyclopropylmethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dicyclopropylacetonitrile finds applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dicyclopropylacetonitrile is primarily determined by its functional groups. The nitrile group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

    Cyclopropylacetonitrile: Similar in structure but lacks the second cyclopropyl group.

    2-Amino-2,2-dicyclopropylacetonitrile: Contains an amino group in place of one hydrogen atom on the acetonitrile carbon.

Uniqueness: 2,2-Dicyclopropylacetonitrile is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties

Properties

IUPAC Name

2,2-dicyclopropylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGYKBWQXILJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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